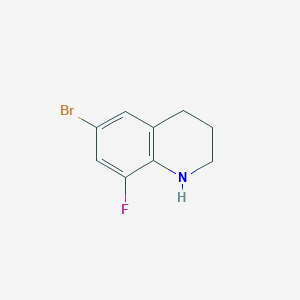

![molecular formula C10H13BrClN B2818515 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hcl CAS No. 2287316-81-6](/img/structure/B2818515.png)

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride, also known by its CAS Number 2287316-81-6, is a chemical compound with a molecular weight of 262.58 . It is a solid substance that should be stored at 4°C and protected from light .

Molecular Structure Analysis

The Inchi Code for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride is 1S/C10H12BrN.ClH/c11-10-2-1-8-3-5-12-6-4-9 (8)7-10;/h1-2,7,12H,3-6H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The predicted boiling point of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine is 306.5±42.0 °C and its predicted density is 1.360±0.06 g/cm3 . The compound has a predicted pKa value of 9.95±0.20 .Applications De Recherche Scientifique

Synthesis and Receptor Affinity

One of the prominent areas of research on this compound involves its affinity for the D1 dopamine receptor. A study highlighted the synthesis of a series of compounds, including 7-Bromo derivatives, that exhibit high affinity at the D1 dopamine receptor. The 6-bromo derivatives were found to have virtually identical affinities to their 6-chloro counterparts, indicating their potential for further in vivo studies and enantiomer resolution (Neumeyer et al., 1991).

Modular Synthesis and Functionalization

Research has also focused on the modular preparation of functionalized Tetrahydrobenzo[b]azepines (THBAs), which are crucial in many bioactive compounds. A straightforward method was reported for synthesizing THBAs directly from simple aryl iodides, showcasing the utility of a unique C7-bromo-substituted compound in promoting synthesis and understanding the role of the C7-bromo group in catalysis (Liu et al., 2021).

Structural and Mechanistic Insights

Further research has provided insights into the molecular structure and the effects of alkyl substituents on the stereocontrol in dibenz[c,e]azepines. Studies demonstrated how substituent effects could be exploited in the design of ligands, highlighting the intricate balance between structural modifications and their impact on molecular properties (Balgobin et al., 2017).

Novel Applications and Syntheses

Innovative syntheses of azepinones and the exploration of their antineoplastic activities have been documented, underscoring the versatility of these compounds in drug development. Although preliminary biological data for certain derivatives did not indicate significant antineoplastic activity, the research opens avenues for the synthesis of isosteric compounds with potential therapeutic applications (Koebel et al., 1975).

Solid-Phase Preparation and Library Derivation

A solid-phase strategy for the synthesis of di- and trisubstituted benzazepine derivatives was developed, demonstrating the efficiency of using GPCR-targeted scaffolds for high-purity compound synthesis. This approach exemplifies the potential of benzazepines in the development of libraries for pharmaceutical research (Boeglin et al., 2007).

Safety and Hazards

The safety information for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hcl indicates that it has several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to targetMacrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Propriétés

IUPAC Name |

7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIHEAQFKVCCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2818438.png)

![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2818448.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)

![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)

![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)